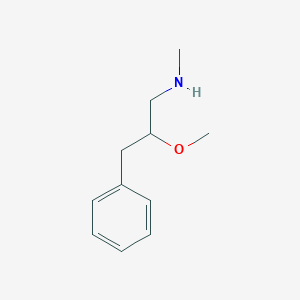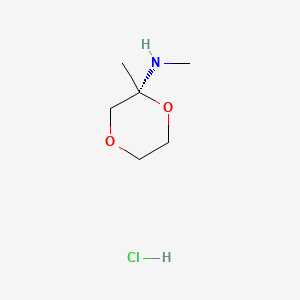
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol It is characterized by the presence of an isoquinoline ring system and a nitroso group attached to a methanamine moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2-Dihydroisochinolin-1-yliden(nitroso)methanamin beinhaltet typischerweise die Reaktion von Isochinolinderivaten mit Nitrosoverbindungen unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von Isochinolin mit Nitrosylchlorid in Gegenwart einer Base, wie beispielsweise Natriumhydroxid, um das gewünschte Produkt zu erhalten . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 1,2-Dihydroisochinolin-1-yliden(nitroso)methanamin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde eine Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, erfordern, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Zusätzlich werden Reinigungsschritte, wie beispielsweise Umkristallisation oder Chromatographie, eingesetzt, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2-Dihydroisochinolin-1-yliden(nitroso)methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Nitrosogruppe in eine Aminogruppe umwandeln.
Substitution: Der Isochinolinring kann elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide oder Nukleophile werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation Nitroderivate entstehen, während bei der Reduktion Aminderivate gebildet werden können .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroisochinolin-1-yliden(nitroso)methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Dihydroisochinolin-1-yliden(nitroso)methanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Nitrosogruppe kann an Redoxreaktionen teilnehmen, was zur Entstehung reaktiver Sauerstoffspezies (ROS) führt, die Zellschäden oder Signalwege induzieren können . Darüber hinaus kann der Isochinolinring mit verschiedenen Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways . Additionally, the isoquinoline ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isochinolin: Eine Stammverbindung mit einer ähnlichen Ringstruktur, aber ohne die Nitroso- und Methanamin-Gruppen.
Nitrosobenzol: Enthält eine Nitrosogruppe, aber keinen Isochinolinring.
1,2-Dihydroisochinolin: Ähnliche Ringstruktur, aber ohne die Nitrosogruppe.
Einzigartigkeit
1,2-Dihydroisochinolin-1-yliden(nitroso)methanamin ist einzigartig durch die Kombination des Isochinolinrings und der Nitrosogruppe, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleiht. Diese Kombination ist in anderen Verbindungen nicht üblich, was sie zu einem wertvollen Ziel für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13) |
InChI-Schlüssel |
PEFSLZSCHFLCTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)




